adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide
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Overview
Description
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features an adamantane core, a thiazole ring, and a sulfonamide group, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the thiazole ring. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final step involves the coupling of the adamantane core with the thiazole ring and the sulfonamide group. This is typically achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using sulfonyl chlorides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to 0°C.
Substitution: Various nucleophiles such as amines or thiols; polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO); temperatures ranging from 25°C to 100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Mechanism of Action
The mechanism of action of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenoxy)-N-(4-((1,3-thiazol-2-ylamino)sulfonyl)phenyl)acetamide
- 5-(4-Isopropyl-1,3-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide stands out due to its unique combination of an adamantane core and a thiazole ring, which imparts distinct physicochemical properties. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant findings from various studies.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid, leading to the formation of various derivatives . The synthesis pathway typically includes:
- Formation of Thiazole Ring : Utilizing thioamide precursors.
- Coupling Reactions : Employing coupling agents like HBTU for amide bond formation.
- Purification : Using techniques such as crystallization or chromatography to isolate the desired compound.
Biological Activity
The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-(1-adamantyl)phenyl thiazoles have shown trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM . This suggests that the adamantanyl structure enhances the lipophilicity and biological efficacy of the thiazole derivatives.
Anti-inflammatory and Analgesic Properties
The synthesized compounds were tested for their analgesic and anti-inflammatory activities. In vitro assays demonstrated that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, one study reported that specific thiazole derivatives showed IC50 values comparable to standard anti-inflammatory drugs like acetazolamide .
Carbonic Anhydrase Inhibition
Another significant aspect of the biological activity of these compounds is their inhibition of carbonic anhydrase (CA) isoenzymes. The newly synthesized compounds displayed IC50 values ranging from 0.055 to 4.75 μM against human carbonic anhydrase isoenzymes hCA-I and hCA-II, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
- Study on Thiazole Derivatives : A study focused on 5-amino-1,3,4-thiadiazole derivatives revealed that these compounds possess significant antimicrobial properties and can inhibit various bacterial strains effectively .
- Neuroprotective Effects : Research on related compounds indicated neuroprotective effects in PC12 cells against oxidative stress induced by sodium nitroprusside (SNP). Some derivatives demonstrated better protective effects than edaravone, a known neuroprotective agent .
- Analgesic Activity : In vivo studies on animal models have shown that certain thiazole-containing compounds provide substantial pain relief comparable to traditional analgesics .
Properties
Molecular Formula |
C21H24N4O3S3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N4O3S3/c26-18(21-10-13-7-14(11-21)9-15(8-13)12-21)24-19(29)23-16-1-3-17(4-2-16)31(27,28)25-20-22-5-6-30-20/h1-6,13-15H,7-12H2,(H,22,25)(H2,23,24,26,29) |
InChI Key |
LTQJHHYUKOTBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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